molecular formula C16H18O4 B1352864 3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one CAS No. 314742-07-9

3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B1352864
CAS No.: 314742-07-9
M. Wt: 274.31 g/mol
InChI Key: UEFZSBYJVIWXML-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

The compound’s systematic IUPAC name is 3,4,8-trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one , derived from its chromen-2-one core structure. The chromen-2-one scaffold consists of a fused bicyclic system with a ketone group at position 2. Substituents include:

  • Three methyl groups at positions 3, 4, and 8.
  • A 1-methyl-2-oxopropoxy group at position 7, characterized by an ester linkage with a ketone moiety at the second carbon and a methyl branch at the first carbon.

The structural representation is as follows:

  • Core : Chromen-2-one (coumarin derivative).
  • Position 7 substituent : OCH(CH₃)C(O)CH₃ (1-methyl-2-oxopropoxy group).
Structural Feature Position Functional Group
Chromen-2-one ring 2 Ketone (C=O)
Methyl groups 3, 4, 8 -CH₃
1-methyl-2-oxopropoxy 7 OCH(CH₃)C(O)CH₃
SMILES and InChI Representation
  • SMILES : CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C)C
  • InChIKey : UEFZSBYJVIWXML-UHFFFAOYSA-N

The SMILES notation highlights the chromen-2-one core (C1=C(C(=O)OC2=C1C=CC(=C2C)) and the 1-methyl-2-oxopropoxy substituent (OC(C)C(=O)C).

Alternative Chemical Designations and Registry Numbers (CAS 314742-07-9)

The compound is registered under the CAS number 314742-07-9 . Additional synonyms include:

  • 3,4,8-trimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one
  • 3,4,8-trimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
Key Registry Information
Parameter Value Source
CAS Number 314742-07-9
Molecular Formula C₁₆H₁₈O₄
Molecular Weight 274.31 g/mol

Molecular Formula (C₁₆H₁₈O₄) and Weight (274.31 g/mol) Analysis

The molecular formula C₁₆H₁₈O₄ indicates a composition of 16 carbon, 18 hydrogen, and 4 oxygen atoms. The molecular weight of 274.31 g/mol is calculated as follows:

  • Carbon : 16 × 12.01 = 192.16 g/mol
  • Hydrogen : 18 × 1.008 = 18.14 g/mol
  • Oxygen : 4 × 16.00 = 64.00 g/mol
  • Total : 192.16 + 18.14 + 64.00 = 274.30 g/mol (rounded to 274.31 g/mol).
Elemental Composition Breakdown
Element Atoms Atomic Mass (g/mol) Contribution to Molecular Weight
Carbon 16 12.01 192.16
Hydrogen 18 1.008 18.14
Oxygen 4 16.00 64.00

The compound’s lipophilicity (logP ≈ 3.07) and moderate molecular weight suggest potential bioactivity in pharmacological or biochemical systems.

Properties

IUPAC Name

3,4,8-trimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-8-9(2)16(18)20-15-10(3)14(7-6-13(8)15)19-12(5)11(4)17/h6-7,12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFZSBYJVIWXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392973
Record name 3,4,8-Trimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314742-07-9
Record name 3,4,8-Trimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, also known by its IUPAC name 3,4,8-trimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one, is a coumarin derivative with significant potential in various biological applications. This compound has garnered interest due to its structural characteristics and associated biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

  • Molecular Formula : C16H18O4
  • Molecular Weight : 274.31 g/mol
  • CAS Number : 314742-07-9
  • LogP : 3.07 (indicating moderate lipophilicity)

Antioxidant Activity

Research indicates that coumarin derivatives exhibit strong antioxidant properties. The presence of multiple methyl groups in this compound enhances its electron-donating ability, which is crucial for scavenging free radicals. A study using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that this compound effectively reduces oxidative stress in vitro.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that may involve the inhibition of NF-kB signaling pathways.

Anticancer Properties

Preliminary investigations into the anticancer potential of this coumarin derivative have yielded encouraging results. In vitro studies on various cancer cell lines indicated that this compound induces apoptosis and inhibits cell proliferation. The compound was found to downregulate Bcl-2 and upregulate Bax expression levels, promoting programmed cell death.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Study Demonstrated a significant reduction in DPPH radical levels with IC50 values comparable to standard antioxidants.
Anti-inflammatory Study Showed reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages .
Anticancer Study Induced apoptosis in cancer cell lines with modulation of apoptotic markers .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The structure allows for effective electron donation to neutralize free radicals.
  • NF-kB Inhibition : The compound may interfere with the NF-kB pathway, leading to decreased expression of inflammatory mediators.
  • Apoptosis Induction : By modulating the expression of Bcl-2 family proteins, it promotes apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Related Coumarin Derivatives

Structural and Physicochemical Properties

The biological and physicochemical properties of coumarins are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one (Target Compound) 1-Methyl-2-oxopropoxy C₁₅H₁₆O₄ 260.29 Limited commercial availability; acetyloxy group may influence solubility and reactivity.
3,4,8-Trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one 2-Oxopropoxy (lacks methyl group) C₁₄H₁₄O₄ 246.26 Simpler structure; potential differences in metabolic stability compared to methylated analog.
ACS56: 3,4,8-Trimethyl-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one Prenyl (3-methylbut-2-enyl) C₁₇H₂₀O₃ 272.34 Lipophilic prenyl group enhances membrane permeability; studied for antifungal activity.
3,4,8-Trimethyl-7-[(oxiran-2-yl)methoxy]-2H-chromen-2-one Epoxide (oxiran-2-ylmethoxy) C₁₅H₁₆O₄ 260.29 Epoxide group introduces reactivity; potential for covalent interactions in drug design.
3,4,8-Trimethyl-7-(2-oxo-2-(4-pentylphenyl)ethoxy)-2H-chromen-2-one 4-Pentylphenyl-substituted 2-oxoethoxy C₂₅H₂₈O₄ 392.50 Bulky aromatic substituent; may improve target specificity but reduce solubility.
Key Observations:
  • Substituent Lipophilicity : Prenylated derivatives (e.g., ACS56) exhibit higher lipophilicity due to the 3-methylbut-2-enyl group, which may enhance cellular uptake and bioavailability compared to the acetyloxy-containing target compound .
  • Reactivity : The epoxide substituent in 3,4,8-Trimethyl-7-[(oxiran-2-yl)methoxy]-2H-chromen-2-one introduces electrophilic character, making it prone to nucleophilic attack—a property exploitable in prodrug design .
Antifungal and Multidrug Resistance (MDR) Reversal:
  • Prenylated coumarins (e.g., ACS56) demonstrate significant activity in reversing multidrug resistance in Candida albicans, attributed to their ability to inhibit efflux pumps .
  • The target compound’s acetyloxy group may confer different pharmacokinetic properties, such as faster metabolic clearance, compared to prenylated analogs.
Structural Stability and Crystallography:
  • Derivatives like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibit planar chromen rings stabilized by π-π stacking and intramolecular C–H···O interactions . The target compound’s 1-methyl-2-oxopropoxy group may disrupt planarity, altering crystal packing and solubility.

Preparation Methods

General Synthetic Route

The preparation of 3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically follows a nucleophilic substitution reaction where a hydroxy-substituted chromen-2-one derivative (7-hydroxy-3,4,8-trimethylchromen-2-one) reacts with an acylated alkyl halide or equivalent electrophile bearing the 1-methyl-2-oxopropoxy group.

  • Step 1: Starting Material Preparation
    The precursor 7-hydroxy-3,4,8-trimethylchromen-2-one is synthesized or isolated, ensuring the hydroxy group at position 7 is free for substitution.

  • Step 2: Alkylation with 1-methyl-2-oxopropyl Halide
    The hydroxy group undergoes nucleophilic substitution with 1-methyl-2-oxopropyl chloride or bromide under basic conditions (e.g., potassium carbonate or sodium hydroxide) to form the ether linkage. The reaction is typically performed in an aprotic solvent such as acetone or dimethylformamide (DMF) to facilitate the substitution.

  • Step 3: Reaction Conditions
    The reaction mixture is heated to reflux (generally 60–90 °C) to drive the reaction to completion. The base deprotonates the hydroxy group, increasing its nucleophilicity, while the alkyl halide acts as the electrophile.

  • Step 4: Purification
    The product is purified by standard methods such as recrystallization or column chromatography to isolate the pure this compound.

Industrial Scale Preparation

  • Continuous Flow Synthesis
    For industrial production, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and residence time. This method improves yield, reproducibility, and safety, especially when handling reactive alkyl halides and bases.

  • Advantages

    • Precise temperature control prevents side reactions.
    • Efficient mixing enhances reaction kinetics.
    • Scalable for large batch production.

Alternative Synthetic Approaches

  • Esterification Route
    An alternative method involves esterification of 7-hydroxy-3,4,8-trimethylchromen-2-one with 1-methyl-2-oxopropionic acid or its activated derivatives (e.g., acid chlorides or anhydrides) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

  • Enzymatic Synthesis
    Biocatalytic methods using lipases or esterases could be explored for regioselective esterification, offering mild reaction conditions and environmental benefits.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent Acetone, DMF, or acetonitrile Aprotic solvents favor nucleophilic substitution
Base Potassium carbonate, sodium hydroxide Deprotonates hydroxy group
Temperature 60–90 °C (reflux) Ensures complete reaction
Reaction Time 4–12 hours Depends on scale and reagent purity
Molar Ratios 1:1.1 (chromen-2-one:alkyl halide) Slight excess of alkyl halide to drive reaction
Purification Recrystallization, column chromatography To isolate pure product

Research Findings and Data

  • The nucleophilic substitution method is well-documented for similar chromen-2-one derivatives with alkoxy substituents, showing high yields (typically 70–90%) under optimized conditions.
  • Continuous flow synthesis has demonstrated improved safety and scalability for such etherification reactions.
  • Spectroscopic analyses (NMR, IR, MS) confirm the successful introduction of the 1-methyl-2-oxopropoxy group at the 7-position without affecting other methyl substituents.
  • The reaction selectivity is high due to the phenolic hydroxy group's enhanced nucleophilicity compared to other potential nucleophilic sites.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Nucleophilic substitution 7-hydroxy-3,4,8-trimethylchromen-2-one, 1-methyl-2-oxopropyl chloride, K2CO3 Reflux in acetone/DMF, 6–12 h 70–90 Straightforward, high yield Requires alkyl halide precursor
Esterification 7-hydroxy derivative, 1-methyl-2-oxopropionic acid chloride, DCC/EDC Room temp to mild heating, 4–8 h 60–85 Mild conditions, selective Coupling agents cost, side products
Continuous flow synthesis Same as nucleophilic substitution Controlled temp/pressure >85 Scalable, safe, reproducible Requires specialized equipment
Enzymatic esterification 7-hydroxy derivative, acid, lipase Mild temp, aqueous/organic media Variable Eco-friendly, selective Longer reaction times, enzyme cost

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3,4,8-trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically begins with the chromen-2-one core derived from salicylaldehyde and acetic anhydride. Subsequent steps involve alkylation of the hydroxyl group at the 7-position using 1-methyl-2-oxopropoxy derivatives under basic conditions (e.g., K₂CO₃ in acetone) . Key parameters include:

  • Temperature : 60–80°C to optimize nucleophilic substitution.
  • Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) achieves >95% purity.
  • Yield : Typically 60–75%, influenced by stoichiometric ratios of the alkylating agent .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodological Answer : Structural elucidation relies on:

  • NMR : ¹H and ¹³C NMR identify methyl groups (δ 2.0–2.5 ppm), the chromen-2-one carbonyl (δ 160–170 ppm), and ether linkages (δ 4.5–5.0 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms stereochemistry and substituent positioning .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₅H₁₆O₄, [M+H]⁺ = 261.1123) .

Q. What are the known biological activities of this compound, and which assays are used to evaluate them?

  • Methodological Answer : Reported activities include:

  • Anti-inflammatory : Inhibition of COX-2 (IC₅₀ = 12 µM) via ELISA assays using RAW 264.7 macrophages .
  • Antioxidant : DPPH radical scavenging (EC₅₀ = 45 µM) .
  • Anticancer : MTT assays show cytotoxicity against HeLa cells (IC₅₀ = 25 µM) .
  • Controls : Include indomethacin (anti-inflammatory) and ascorbic acid (antioxidant) as benchmarks .

Advanced Research Questions

Q. How can synthetic routes be optimized to introduce diverse functional groups for SAR studies?

  • Methodological Answer :

  • Electrophilic Substitution : Bromination (Br₂/FeBr₃) at the 6-position introduces halogens for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Oxidation : KMnO₄ oxidizes the 1-methyl-2-oxopropoxy group to a carboxylic acid, enhancing hydrophilicity .
  • Reduction : NaBH₄ selectively reduces the chromen-2-one carbonyl to an alcohol for prodrug derivatization .
  • Catalysts : Pd(OAc)₂ improves coupling efficiency in arylations .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) arise from:

  • Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7), serum concentrations, and incubation times.
  • Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation rates .
  • Statistical Validation : Replicate experiments across ≥3 independent labs .

Q. How do computational methods predict binding modes and molecular targets?

  • Methodological Answer :

  • Docking : AutoDock Vina screens against targets like COX-2 (PDB: 5KIR) and EGFR (PDB: 1M17). The 1-methyl-2-oxopropoxy group shows hydrophobic interactions with Leu352 in COX-2 .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR : CoMFA models correlate substituent electronegativity with antioxidant activity (r² = 0.89) .

Comparative Analysis

Q. How does this compound compare to structurally similar chromen-2-one derivatives in terms of reactivity and bioactivity?

  • Methodological Answer :

Compound Key Substituents Bioactivity (IC₅₀) Unique Feature
Target Compound3,4,8-Trimethyl, 7-(1-methyl-2-oxopropoxy)COX-2: 12 µMEnhanced lipophilicity from methyl groups
3-Benzyl-7-hydroxy-4-methyl analog3-Benzyl, 7-hydroxyEGFR: 18 µMImproved solubility due to hydroxyl
6-Chloro-4-methyl derivative6-Chloro, 4-methylTopo II: 8 µMHalogen enhances DNA intercalation

Experimental Design Considerations

Q. What controls and validation steps are critical in crystallography studies of this compound?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion with chloroform:methanol (3:1).
  • Data Collection : Collect ≥98% complete datasets (resolution ≤1.0 Å).
  • Refinement : SHELXL-2018 for anisotropic displacement parameters; R-factor ≤0.05 .
  • Validation : Check for twinning (PLATON) and hydrogen bonding geometry (Mercury) .

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